molecular formula C11H15NO6 B1339525 [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate

Cat. No.: B1339525
M. Wt: 257.24 g/mol
InChI Key: NQHXKPPRDVOFFJ-PNCGEIHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate is a complex organic compound that combines the structural features of pyrrole and talopyranose. Pyrrole-2-carboxylic acid is an organic compound with the formula HNC₄H₃CO₂H, known for its role in various biochemical processes . The esterification with 6-deoxy-alpha-L-talopyranose introduces additional functional groups, enhancing its chemical versatility.

Preparation Methods

The synthesis of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate typically involves the esterification of pyrrole-2-carboxylic acid with 6-deoxy-alpha-L-talopyranose. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, making the compound valuable for research and therapeutic applications .

Comparison with Similar Compounds

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives and esters:

Properties

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H15NO6/c1-5-7(13)8(14)9(15)11(17-5)18-10(16)6-3-2-4-12-6/h2-5,7-9,11-15H,1H3/t5-,7+,8+,9+,11-/m0/s1

InChI Key

NQHXKPPRDVOFFJ-PNCGEIHISA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CN2)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CN2)O)O)O

Origin of Product

United States

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